molecular formula C7H3F4NO2 B6229025 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 1256806-61-7

5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No. B6229025
CAS RN: 1256806-61-7
M. Wt: 209.1
InChI Key:
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Description

5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid, is achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid is C6H3F4N . The coordination mode of complex 1 is N, O chelated coordination .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid are influenced by the presence of a fluorine atom and a pyridine in their structure . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of β-secretase (bace) inhibitors . BACE is a key enzyme involved in the production of amyloid-β peptides, which accumulate in the brains of individuals with Alzheimer’s disease .

Mode of Action

As a bace inhibitor, it likely works by binding to the active site of the enzyme, preventing it from cleaving its substrate and thus reducing the production of amyloid-β peptides .

Biochemical Pathways

The compound, being a BACE inhibitor, affects the amyloidogenic pathway. This pathway is responsible for the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE, the compound prevents the cleavage of amyloid precursor protein into amyloid-β peptides, thereby potentially slowing the progression of Alzheimer’s disease .

Pharmacokinetics

It is slightly soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of the compound’s action would be the reduction in the production of amyloid-β peptides. This could potentially lead to a decrease in the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid. For instance, the compound’s solubility in water suggests that it may be more readily absorbed in aqueous environments Additionally, factors such as pH and temperature could potentially affect the compound’s stability and activity.

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTABCCRCKKQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(trifluoromethyl)isonicotinic acid

CAS RN

1256806-61-7
Record name 5-fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid
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